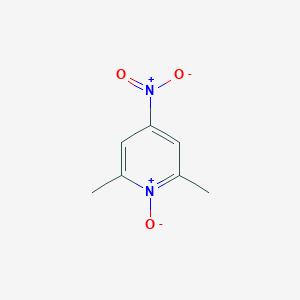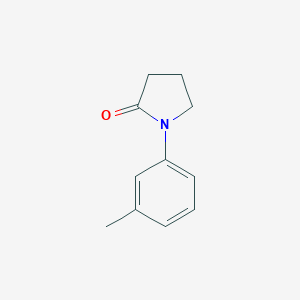
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate
Übersicht
Beschreibung
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds. It is used in scientific research as a precursor for the synthesis of various chemical compounds. This compound is also used in the development of new drugs and pharmaceuticals due to its unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of proteases and kinases, which are involved in cell signaling pathways and cellular processes, including cell division, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate has been shown to have diverse biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases, which are involved in various biological processes. This compound has also been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate in lab experiments include its high yield of synthesis, its diverse biological activities, and its ability to act as a precursor for the synthesis of various chemical compounds. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
The future directions for the use of Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate in scientific research include the development of new drugs and pharmaceuticals based on its unique properties. This compound has the potential to be used in the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine. Additionally, the synthesis of new chemical compounds based on Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate could lead to the development of new drugs with diverse biological activities.
Conclusion:
In conclusion, Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate is a chemical compound that has diverse biological activities and is widely used in scientific research. It is used as a precursor for the synthesis of various chemical compounds and has the potential to be used in the development of new drugs and pharmaceuticals. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate is widely used in scientific research for the development of new drugs and pharmaceuticals. It is used as a precursor for the synthesis of various chemical compounds, including heterocyclic compounds, which have diverse biological activities. This compound is also used in the synthesis of inhibitors of enzymes, such as proteases and kinases, which are involved in various diseases, including cancer and inflammation.
Eigenschaften
CAS-Nummer |
43028-66-6 |
|---|---|
Produktname |
Ethyl 2-(acetylamino)-4-methylthiophene-3-carboxylate |
Molekularformel |
C10H13NO3S |
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
ethyl 2-acetamido-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H13NO3S/c1-4-14-10(13)8-6(2)5-15-9(8)11-7(3)12/h5H,4H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
ZHBROGDSPSWMPO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C)NC(=O)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1C)NC(=O)C |
Andere CAS-Nummern |
43028-66-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














